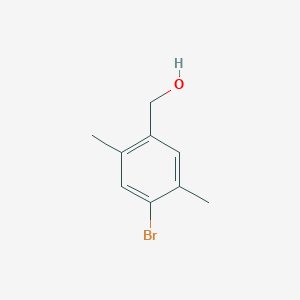

(4-Bromo-2,5-dimethylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,5-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTSKJCTQWWJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylphenyl Methanol and Analogous Structures

Strategies for Selective Bromination of Dimethylphenyl Rings

The regioselective introduction of a bromine atom onto a dimethylphenyl ring is a critical step. The directing effects of the two methyl groups, which are ortho- and para-directing, must be carefully considered to achieve the desired 4-bromo substitution pattern on a 1,4-dimethylbenzene (p-xylene) derivative.

Electrophilic aromatic substitution (EAS) is the most direct method for brominating the aromatic ring. nih.govmasterorganicchemistry.com The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination on electron-rich dimethylphenyl rings. nih.govrsc.org In the case of a 2,5-dimethyl substituted precursor like 2,5-dimethylphenol (B165462), the hydroxyl and methyl groups are activating and direct incoming electrophiles to specific positions. youtube.comnih.gov The hydroxyl group is a powerful activating group, and its directing effect, combined with the methyl groups, will influence the final position of the bromine atom.

For arenes with activating groups, reagents like molecular bromine (Br₂) in a suitable solvent such as acetic acid or dichloromethane can be employed. mdma.chupm.edu.my Lewis acid catalysts, often used for less reactive rings, may not be necessary and could lead to over-bromination or side reactions. masterorganicchemistry.com The inherent regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. nih.govresearchgate.net For instance, the bromination of 2,5-dimethoxybenzaldehyde, an analog with similar directing groups, yields the 4-bromo isomer, demonstrating the directing influence of the ortho- and para-activating methoxy groups. upm.edu.mymdma.ch

Table 1: Examples of Electrophilic Aromatic Bromination

| Starting Material | Brominating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Br₂ in Acetic Acid | Room Temperature | 4-Bromo-2,5-dimethoxybenzaldehyde | mdma.chmdma.ch |

| 3,4-Dimethylphenol | Bromine | Defined Conditions | 2,5,6-Tribromo-3,4-dimethylphenol | rsc.org |

| Phenols | PIDA/AlBr₃ | Room Temperature | para-Brominated Phenols | nih.gov |

An alternative strategy involves the initial formation of a benzylic bromide, which can then be further manipulated. This approach utilizes radical halogenation, which selectively targets the benzylic positions (the methyl groups attached to the aromatic ring) rather than the ring itself. youtube.com This reaction, often called benzylic bromination, proceeds via a radical chain mechanism. chemistrysteps.com

The process is typically initiated by heat or UV light, which causes the homolytic cleavage of a bromine source like Br₂. The resulting bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This stabilized radical then reacts with another molecule of Br₂ to form the benzylic bromide and a new bromine radical, propagating the chain reaction. youtube.com This method is highly selective for the benzylic position due to the stability of the intermediate benzylic radical. chemistrysteps.com

N-Bromosuccinimide (NBS) is a versatile reagent used for both benzylic and aromatic bromination, with the reaction pathway dictated by the conditions. masterorganicchemistry.commissouri.eduwikipedia.org

Aryl Bromination : For the bromination of the aromatic ring (electrophilic substitution), NBS can be used with electron-rich aromatic compounds like phenols and anilines. missouri.edu The reaction is often carried out in a polar solvent like dimethylformamide (DMF). missouri.edu In this context, NBS serves as a source of electrophilic bromine. The use of NBS in combination with acids like HBF₄ has also been reported to be an effective method for brominating activated aromatic rings such as anisoles. researchgate.net

Benzylic Bromination (Wohl-Ziegler Reaction) : When used for benzylic bromination, the reaction is conducted in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or with light irradiation. wikipedia.orgyoutube.com Under these conditions, NBS provides a low, steady concentration of Br₂, which favors the radical chain mechanism for benzylic halogenation over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com This method is highly effective for converting a benzylic methyl group into a bromomethyl group, a key precursor for subsequent functionalization. google.com

Table 2: Applications of NBS in Bromination

| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzylic Bromination | Alkyl benzenes | NBS, Radical Initiator (AIBN), CCl₄, reflux | Benzylic Bromide | wikipedia.org |

| Aryl Bromination | Electron-rich arenes | NBS, DMF | Aryl Bromide | missouri.edu |

| Allylic Bromination | Alkenes | NBS, Radical Initiator | Allylic Bromide | masterorganicchemistry.com |

Methodologies for the Introduction of the Hydroxymethyl Functional Group

Once the bromo-dimethylphenyl scaffold is in place, the final step is the introduction of the hydroxymethyl (-CH₂OH) group. This can be accomplished through the reduction of an aldehyde or carboxylic acid derivative or via direct oxidation of a benzylic methyl group.

A common and high-yielding method to introduce a hydroxymethyl group is through the reduction of a corresponding benzaldehyde or benzoic acid derivative. mdma.ch For example, 4-bromo-2,5-dimethylbenzaldehyde can be reduced to (4-Bromo-2,5-dimethylphenyl)methanol.

Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for the chemoselective reduction of aldehydes to primary alcohols. mdma.ch The reaction is typically mild and proceeds with high yield.

Alternatively, if the precursor is a carboxylic acid, such as 4-bromo-2,5-dimethylbenzoic acid, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is the classic choice for this transformation. A subsequent aqueous workup is necessary to neutralize the reaction and isolate the alcohol product. Due to the high reactivity of LiAlH₄, this reaction requires anhydrous conditions and careful handling.

Table 3: Reduction of Carbonyl Compounds to Alcohols

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-2,5-dimethoxybenzaldehyde | Sodium Borohydride | 95% Ethanol | (4-Bromo-2,5-dimethoxyphenyl)methanol | mdma.ch |

| 4-Bromobenzaldehyde | Sodium Borohydride | Methanol/Water | (4-Bromophenyl)methanol | orgsyn.org |

| 4-Bromo-2-methylbenzoic acid | Not specified | Methanol | Methyl 4-bromo-2-methylbenzoate (Esterification) | google.com |

Direct oxidation of a benzylic C-H bond offers a more atom-economical route, converting a methyl group directly into a hydroxymethyl group. However, controlling the oxidation to stop at the alcohol stage can be challenging, as over-oxidation to the aldehyde or carboxylic acid is common. mdpi.com

Various catalytic systems have been developed for the selective oxidation of alkylarenes. mdpi.com These often involve transition metal catalysts in combination with an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen. The selectivity for the benzyl (B1604629) alcohol depends heavily on the catalyst, oxidant, and reaction conditions. While this approach is synthetically attractive, it may require more specialized conditions to prevent the formation of byproducts compared to the reduction of a pre-formed carbonyl group. mdpi.com

Convergent and Divergent Synthetic Routes to the this compound Scaffold

The synthesis of polysubstituted aromatic compounds like this compound can be approached through various strategic sequences. Both convergent and divergent strategies offer distinct advantages in constructing this molecular framework.

Conversely, a divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of related molecules. wikipedia.orgnih.gov This strategy is highly effective for creating libraries of analogous compounds for structure-activity relationship studies. Starting from a central intermediate like 1-bromo-2,5-dimethylbenzene, one can introduce a hydroxymethyl group to yield the target compound or other functional groups to create a range of derivatives. For example, the common intermediate could undergo formylation followed by reduction to produce this compound, while another portion could be carboxylated to produce 4-Bromo-2,5-dimethylbenzoic acid. This approach allows for the efficient exploration of chemical space around a core scaffold from a single starting material.

Multi-Step Functionalization Sequences

The construction of this compound is typically achieved through a linear, multi-step functionalization sequence starting from readily available precursors. A plausible and common strategy involves the sequential introduction of the required substituents onto a benzene (B151609) ring, culminating in the formation of the desired arylmethanol.

One logical synthetic pathway begins with p-xylene (1,4-dimethylbenzene). The key steps are outlined below:

Electrophilic Bromination: The synthesis commences with the bromination of p-xylene. The two methyl groups are ortho-, para-directing activators. This directing effect selectively installs the bromine atom at one of the positions ortho to a methyl group and meta to the other, yielding 1-bromo-2,5-dimethylbenzene.

Formylation or Carboxylation: The resulting 1-bromo-2,5-dimethylbenzene can then be functionalized to introduce a carbonyl group. This can be achieved through reactions such as the Friedel-Crafts acylation or Vilsmeier-Haack formylation to produce 4-bromo-2,5-dimethylbenzaldehyde. Alternatively, the intermediate can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) followed by reaction with carbon dioxide to yield 4-bromo-2,5-dimethylbenzoic acid. The existence of 4-bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) supports this as a viable intermediate. aobchem.comuni.lu

Reduction to the Alcohol: The final step is the reduction of the carbonyl group. 4-bromo-2,5-dimethylbenzaldehyde or 4-bromo-2,5-dimethylbenzoic acid (or its ester derivative) is reduced to the corresponding primary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (for aldehydes) or lithium aluminum hydride (for acids and esters).

An alternative route could start from 2,5-dimethylphenol, where the hydroxyl group's strong directing effect is utilized before being removed or converted.

The following table summarizes a potential multi-step synthesis:

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | p-Xylene | Br2, FeBr3 | 1-Bromo-2,5-dimethylbenzene | Regioselective Bromination |

| 2 | 1-Bromo-2,5-dimethylbenzene | 1. Mg, THF; 2. CO2; 3. H3O+ | 4-Bromo-2,5-dimethylbenzoic acid | Carboxylation |

| 3 | 4-Bromo-2,5-dimethylbenzoic acid | 1. SOCl2; 2. LiAlH(OtBu)3 or LiAlH4 | This compound | Reduction of Carboxylic Acid |

Considerations for Regioselective Synthesis of Substituted Arylmethanols

Achieving the correct substitution pattern (regioselectivity) is a critical challenge in the synthesis of polysubstituted arylmethanols like this compound. The order of reactions and the directing effects of the substituents on the aromatic ring are the primary factors that govern the final arrangement of functional groups. fiveable.melibretexts.org

The synthesis of the target compound relies heavily on the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene ring guide the position of incoming groups.

Activating Groups: Methyl (-CH3) and hydroxyl (-OH) groups are activating and ortho-, para-directing.

Deactivating Groups: Bromo (-Br) is a deactivating but ortho-, para-directing group. Carbonyl groups (aldehyde, ketone, carboxylic acid) are deactivating and meta-directing.

In the synthesis of this compound, the choice of the starting material is crucial for controlling regiochemistry.

Starting with p-Xylene: As outlined previously, the two methyl groups direct the incoming bromine to the 2-position. Subsequent functionalization at the 4-position (para to the first methyl group and ortho to the second) is sterically and electronically favored.

Starting with 2,5-Dimethylphenol: The strongly activating hydroxyl group would direct bromination primarily to the 4- and 6-positions. To achieve the desired 4-bromo isomer, careful control of reaction conditions would be necessary to favor the less sterically hindered position and avoid polybromination. The hydroxyl group would then need to be removed, for example, via reduction of a corresponding tosylate or conversion to an aryl halide followed by hydrogenolysis.

Modern methods for regioselective synthesis, such as directed ortho-metalation or transition-metal-catalyzed C-H functionalization, offer more precise control but may require more complex starting materials or catalysts. uni.lu For a relatively simple target like this compound, classical electrophilic substitution strategies, when planned correctly, provide an efficient and predictable route.

Sustainable and Green Chemistry Aspects in Arylmethanol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of arylmethanols.

Key areas of focus in the green synthesis of arylmethanols include:

Safer Solvents and Reagents: A significant effort is directed towards replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water, ionic liquids, and supercritical fluids are explored as reaction media. For instance, some bromination reactions can be carried out in water using reagents like Oxone® and sodium bromide, which is a safer alternative to using elemental bromine in halogenated solvents.

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as they reduce waste by being effective in small amounts and allowing for milder reaction conditions. For example, the reduction of benzaldehydes to benzyl alcohols can be achieved using catalytic transfer hydrogenation, avoiding the large amounts of metal hydride waste associated with stoichiometric reagents like NaBH4 or LiAlH4.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Energy Efficiency: The development of reactions that proceed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has been shown to significantly decrease reaction times and energy input for some transformations in arylmethanol synthesis.

Use of Renewable Feedstocks: While not always directly applicable to highly functionalized aromatics, there is a broader trend towards sourcing starting materials from renewable bio-based resources instead of petroleum feedstocks.

The following table outlines some green chemistry considerations relevant to the synthesis of this compound:

| Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Bromination with Br2 in CCl4 | Bromination with NaBr/Oxone® in water | Use of safer solvents and reagents |

| Reduction of benzoic acid with LiAlH4 | Catalytic hydrogenation or transfer hydrogenation | Use of catalysis, waste prevention |

| Heating with conventional oil bath | Microwave-assisted reaction | Increase energy efficiency |

| Friedel-Crafts acylation with AlCl3 | Catalysis with reusable solid acids (e.g., zeolites) | Use of catalysis, waste prevention |

By incorporating these sustainable practices, the synthesis of this compound and related arylmethanols can be made more environmentally benign, safer, and more efficient.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,5 Dimethylphenyl Methanol

Reactions Involving the Benzylic Alcohol Moiety

The hydroxyl group attached to the benzylic carbon is a key site for numerous chemical modifications. Its reactivity is influenced by the adjacent aromatic ring, which can stabilize charged intermediates.

The primary alcohol group of (4-Bromo-2,5-dimethylphenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-Bromo-2,5-dimethylbenzaldehyde, or further to the carboxylic acid, 4-Bromo-2,5-dimethylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are commonly employed. Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or potassium dichromate (K₂Cr₂O₇) will typically oxidize the benzylic alcohol directly to the carboxylic acid. A notable method involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a catalyst, which can be tuned to yield either the aldehyde or the carboxylic acid depending on the reaction setup. orgsyn.org

| Target Product | Oxidizing Reagent | Typical Conditions |

|---|---|---|

| 4-Bromo-2,5-dimethylbenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| 4-Bromo-2,5-dimethylbenzaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) |

| 4-Bromo-2,5-dimethylbenzoic acid | Potassium Permanganate (KMnO₄) | Aqueous base, followed by acid workup |

| 4-Bromo-2,5-dimethylbenzoic acid | Chromic Acid (H₂CrO₄) | Acetone (Jones oxidation) |

The benzylic position of this compound is susceptible to nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway is facilitated by the ability of the phenyl ring to stabilize the resulting benzylic carbocation through resonance. This mechanism is favored under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). In contrast, the Sₙ2 pathway involves a direct backside attack by a nucleophile on the benzylic carbon. To facilitate an Sₙ2 reaction, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.

A variety of nucleophiles can be employed to displace the hydroxyl group (or its activated form), leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Examples of Nucleophilic Substitution:

Cyanation: Reaction with sodium cyanide (NaCN) to introduce a nitrile group (-CN).

Azidation: Reaction with sodium azide (B81097) (NaN₃) to form a benzylic azide (-N₃).

Thiolation: Reaction with a thiol (R-SH) in the presence of a base to form a thioether (-SR).

The hydroxyl group of this compound readily participates in ether and ester formation.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether.

Esterification: Esters are typically formed through two main routes. The first is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄). This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion. A more efficient method involves the acylation of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

| Reaction Type | Reagents | Product Formed |

|---|---|---|

| Etherification (Williamson) | 1. NaH; 2. CH₃I | 1-(Methoxymethyl)-4-bromo-2,5-dimethylbenzene |

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | (4-Bromo-2,5-dimethylphenyl)methyl acetate |

| Esterification (Acylation) | Acetyl Chloride, Pyridine | (4-Bromo-2,5-dimethylphenyl)methyl acetate |

The conversion of the benzylic alcohol to a benzylic halide is a crucial transformation, as halides are excellent leaving groups for subsequent nucleophilic substitution or organometallic reactions.

Conversion to Benzylic Chlorides: this compound can be converted to 1-(chloromethyl)-4-bromo-2,5-dimethylbenzene using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net An alternative high-yield method involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. chemicalbook.com

Conversion to Benzylic Bromides: The synthesis of 1-(bromomethyl)-4-bromo-2,5-dimethylbenzene is readily achieved by treating the alcohol with reagents such as phosphorus tribromide (PBr₃) or a concentrated aqueous solution of hydrobromic acid (HBr).

Reactions Involving the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring provides a handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. illinois.edutcichemicals.com The aryl bromide of this compound can efficiently participate in this reaction with a variety of aryl or vinyl boronic acids or their corresponding esters.

The reaction typically proceeds via a catalytic cycle involving three key steps: libretexts.orgmdpi.comnih.gov

Oxidative Addition: The aryl bromide oxidatively adds to a Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

This reaction is highly versatile and tolerates a wide range of functional groups, including the benzylic alcohol moiety present in the substrate.

| Boronic Acid Partner | Catalyst/Base System | Coupled Product Name |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (4'-Methyl-2',5'-dimethyl-[1,1'-biphenyl]-4-yl)methanol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | (4'-Methoxy-2,5-dimethyl-[1,1'-biphenyl]-4-yl)methanol |

| Thiophene-2-boronic acid | PdCl₂(dppf) / K₂CO₃ | (2,5-Dimethyl-4-(thiophen-2-yl)phenyl)methanol |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Na₂CO₃ | (2,5-Dimethyl-4-vinylphenyl)methanol |

Magnesium- or Lithium-Halogen Exchange for Grignard and Organolithium Reagents

The carbon-bromine bond in this compound is a key functional group that allows for the formation of highly reactive organometallic species, specifically Grignard and organolithium reagents. This transformation is achieved through a metal-halogen exchange reaction, a fundamental process in organometallic chemistry. wikipedia.org

Grignard Reagent Formation:

The reaction of this compound with magnesium metal in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (4-hydroxymethyl-2,5-dimethylphenyl)magnesium bromide. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction involves the insertion of magnesium into the carbon-bromine bond. wikipedia.org The general formula for a Grignard reagent is R-Mg-X, where R is an organic group, and X is a halogen. wikipedia.orgsigmaaldrich.com

The formation of the Grignard reagent is often subject to an induction period, which can be overcome by activating the magnesium surface. wikipedia.org Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane. wikipedia.org It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water. sigmaaldrich.comlibretexts.org

The resulting Grignard reagent is a powerful nucleophile and a strong base, making it a versatile intermediate in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org

Organolithium Reagent Formation:

Similarly, an organolithium reagent can be prepared from this compound through a lithium-halogen exchange reaction. wikipedia.org This typically involves reacting the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. wikipedia.orgharvard.edu

The exchange rate in lithium-halogen reactions generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org The reaction is typically fast, often proceeding more rapidly than nucleophilic addition. wikipedia.orgharvard.edu The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.edu The resulting (4-hydroxymethyl-2,5-dimethylphenyl)lithium is a highly reactive organometallic compound, serving as a potent nucleophile and base in various organic transformations. libretexts.org

Table 1: Comparison of Grignard and Organolithium Reagent Formation

| Feature | Grignard Reagent | Organolithium Reagent |

| Metal | Magnesium (Mg) wikipedia.org | Lithium (Li) wikipedia.org |

| Reagent | Magnesium turnings wikipedia.org | Alkyllithium (e.g., n-BuLi, t-BuLi) wikipedia.org |

| Solvent | Diethyl ether, THF wikipedia.org | Diethyl ether, THF, pentane (B18724) harvard.edumasterorganicchemistry.com |

| Reaction Type | Oxidative addition wikipedia.org | Halogen-metal exchange wikipedia.org |

| Reactivity | Strong nucleophile and base wikipedia.org | Very strong nucleophile and base libretexts.org |

| Conditions | Anhydrous sigmaaldrich.com | Anhydrous, low temperature harvard.edu |

Reductive Debromination Strategies

Reductive debromination is a chemical transformation that involves the removal of the bromine atom from this compound and its replacement with a hydrogen atom. This process can be achieved through various methods, including electrochemical reduction.

One notable strategy for the reductive dehalogenation of brominated organic compounds is through electrochemical means. tsijournals.com Studies on the electrochemical reduction of brominated compounds, such as bromobenzene (B47551), have been conducted using a boron-doped diamond electrode (BDDE). tsijournals.com In these studies, the removal of bromine from bromobenzene was achieved at potentials more negative than -1.8V in an aqueous methanol (B129727) medium. tsijournals.com Although the reaction rate constant was observed to be small with a low current efficiency, it demonstrates the feasibility of this approach. tsijournals.com

The general principle of electrochemical reduction involves the transfer of electrons to the carbon-bromine bond, leading to its cleavage and the subsequent formation of a carbanion. This carbanion then abstracts a proton from the solvent (e.g., water or methanol) to yield the debrominated product, 2,5-dimethylbenzyl alcohol.

While specific studies on the reductive debromination of this compound are not extensively detailed in the provided context, the principles derived from the electrochemical reduction of similar bromoaromatic compounds suggest a viable pathway for this transformation. tsijournals.com

Reactivity of the Methyl Substituents on the Aromatic Ring

Directed Functionalization of Aromatic Methyl Groups

The functionalization of the C-H bonds of the methyl groups on the aromatic ring of this compound represents a powerful strategy for introducing further complexity into the molecule. researchgate.net Transition metal-catalyzed direct activation of these typically unreactive C-H bonds is a particularly effective approach. researchgate.net

While direct meta-C-H functionalization is a growing area of research, the directing-group-assisted ortho-C-H functionalization has been more extensively developed. researchgate.net In the context of this compound, the hydroxymethyl group (-CH₂OH) or a derivative thereof could potentially act as a directing group, guiding a transition metal catalyst to activate the C-H bonds of the adjacent methyl group at the 2-position.

The general mechanism for such a directed functionalization involves the coordination of the directing group to the metal center, followed by the cyclometalation step where the ortho C-H bond is cleaved to form a stable metallacycle. This intermediate can then react with a variety of coupling partners to form a new carbon-carbon or carbon-heteroatom bond.

Although specific examples of directed functionalization of the methyl groups in this compound are not explicitly detailed, the principles of directed C-H activation provide a framework for how such transformations could be envisioned. For instance, palladium-catalyzed reactions are commonly employed for such functionalizations.

Derivatization Strategies for Functional Group Modification and Analytical Enhancement

Chemical Derivatization for Chromatographic Separation and Mass Spectrometric Analysis

For analytical purposes, particularly in GC-MS, the native polarity and relatively low volatility of benzylic alcohols like (4-Bromo-2,5-dimethylphenyl)methanol can lead to poor peak shape, thermal degradation, and low sensitivity. Chemical derivatization addresses these issues by masking the active hydrogen of the hydroxyl group. This process reduces the compound's polarity, decreases its adsorption in the GC system, and improves its thermal stability. researchgate.net

Silylation and acylation are two of the most common derivatization techniques employed for compounds containing hydroxyl groups.

Silylation involves the replacement of the active proton in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This conversion to a silyl ether significantly increases the volatility and thermal stability of the molecule. researchgate.netnih.gov Common silylating agents are highly reactive and can proceed rapidly under mild conditions.

Acylation is the process of introducing an acyl group (R-C=O) to the hydroxyl functionality, forming an ester. This transformation also serves to decrease polarity and increase volatility. jfda-online.com Acylation reagents, often in the form of acid anhydrides or acyl chlorides, react with the alcohol to yield stable derivatives suitable for chromatographic analysis. nih.govnih.gov

Below is a table of common derivatizing agents applicable to this compound.

| Derivatization Type | Reagent Name | Abbreviation | Derivative Formed | Key Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Highly volatile, good thermal stability, common in GC-MS. |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ether | One of the most volatile TMS derivatives, powerful silylating agent. mdpi.com |

| Silylation | Phenyldimethylchlorosilane | PhDMClS | Phenyldimethylsilyl Ether | Increases retention time, separating analyte from volatile interferences. nih.gov |

| Acylation | Acetic Anhydride | AA | Acetate Ester | Simple, cost-effective, forms stable derivatives. |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetate Ester | Introduces fluorine atoms, enhancing detection by Electron Capture Detector (ECD). |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionate Ester | Highly enhances ECD response due to multiple fluorine atoms. |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyrate Ester | Provides excellent sensitivity for ECD analysis. |

| Acylation | Benzoyl Chloride | - | Benzoate Ester | Improves detection for HPLC-UV and can enhance ionization in MS. acs.org |

The primary goal of derivatization for GC analysis is to enhance the volatility of the analyte. By converting the polar -OH group of this compound into a non-polar ether or ester, its boiling point is effectively lowered, allowing it to pass through the GC column at lower temperatures without degradation. This results in sharper, more symmetrical peaks and improved chromatographic resolution.

Furthermore, derivatization is a powerful tool for enhancing detector response:

Mass Spectrometry (MS) : Derivatization increases the molecular weight of the analyte, shifting its mass-to-charge (m/z) ratio to a higher, often cleaner, region of the mass spectrum. This can help to distinguish the analyte from low-molecular-weight background noise. nih.govnih.gov The resulting derivatives also produce characteristic fragmentation patterns that can be used for positive identification and structural confirmation. sigmaaldrich.com

Electron Capture Detector (ECD) : For trace analysis, derivatizing agents containing electrophoric groups, such as fluorine atoms, are employed. Reagents like TFAA, PFPA, and HFBA introduce multiple fluorine atoms into the molecule. jfda-online.com The resulting fluorinated derivatives have a very high affinity for capturing electrons, leading to a significant enhancement in signal intensity and much lower detection limits with an ECD.

Derivatization for Stereochemical Assignment (if chiral analogues are considered)

The compound this compound is achiral as the benzylic carbon is not a stereocenter. However, if a chiral analog were to be synthesized or isolated, derivatization would be a critical tool for determining its absolute stereochemistry.

The general strategy involves reacting the mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques like GC or HPLC. semanticscholar.org

A common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). By analyzing the separated diastereomeric esters using NMR spectroscopy or comparing their retention times in chromatography to known standards, the absolute configuration of the original chiral alcohol can be determined. beilstein-archives.orgresearchgate.net This LC-MS or GC-MS based approach is highly sensitive and allows for stereochemical assignment using very small amounts of the compound. researchgate.net

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Precursor for the Construction of Complex Polycyclic and Heterocyclic Systems

While direct, extensively documented examples of the use of (4-bromo-2,5-dimethylphenyl)methanol in the synthesis of a wide array of complex polycyclic and heterocyclic systems are not abundant in readily available literature, its structural features make it an ideal candidate for such transformations. The presence of the bromo substituent opens the door to a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex aromatic frameworks.

For instance, the bromo group can readily participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, vinyl, alkynyl, and amino moieties, respectively. Such coupling reactions are instrumental in building the carbon-carbon and carbon-heteroatom bonds necessary for the formation of polycyclic aromatic hydrocarbons and a diverse range of heterocyclic compounds. The benzylic alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing further handles for cyclization reactions to form heterocyclic rings.

A documented example involves the use of this compound in the synthesis of a substituted 1,3,4-oxadiazole, a five-membered heterocyclic ring. In this synthesis, the methanol (B129727) is first converted to 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene. This intermediate then undergoes a reaction with a precursor containing the oxadiazole core to yield 1-(4-Bromo-2,5-dimethylphenyl)-4-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)butan-2-one. This demonstrates its utility in accessing heterocyclic structures.

Role in the Synthesis of Highly Functionalized Aromatic and Benzylic Compounds

The dual functionality of this compound makes it a highly valuable starting material for the synthesis of highly functionalized aromatic and benzylic compounds. The benzylic alcohol can be a precursor to a variety of functional groups, while the bromo-substituted ring allows for the introduction of diverse substituents at a specific position.

The synthesis of this compound itself involves the selective monobromination of 1,4-dimethylbenzene followed by functionalization. A common synthetic route starts with 1,4-dibromo-2,5-dimethylbenzene, which upon treatment with n-butyllithium and subsequent reaction with dimethylformamide (DMF) yields 4-bromo-2,5-dimethylbenzaldehyde. This aldehyde is then reduced, typically using sodium borohydride, to afford this compound.

Once obtained, the benzylic alcohol can be converted to a benzylic bromide, 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene, using reagents such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine. This benzylic bromide is a key intermediate for introducing the 4-bromo-2,5-dimethylbenzyl moiety into various molecules through nucleophilic substitution reactions.

Furthermore, the aromatic bromine atom can be exploited in cross-coupling reactions to introduce additional functional groups. For example, a Suzuki coupling could be employed to introduce a new aryl or vinyl group, or a Sonogashira coupling to append an alkyne. This sequential functionalization of both the benzylic position and the aromatic ring allows for the creation of a wide array of complex and highly functionalized molecules.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Application |

|---|

Intermediacy in the Synthesis of Macromolecular Structures and Supramolecular Assemblies (e.g., dendrimers, caged compounds)

Currently, there is a lack of specific, published research detailing the direct use of this compound as an intermediate in the synthesis of macromolecular structures such as dendrimers or caged compounds. However, its bifunctional nature, possessing both a site for chain growth or branching (the benzylic alcohol) and a reactive handle for coupling reactions (the bromo group), suggests its potential in these areas.

In the context of dendrimer synthesis, the benzylic alcohol could be used as a core or a branching point. For instance, it could be esterified or etherified with monomers containing multiple reactive sites, leading to the iterative growth of dendritic structures. The bromo group on the aromatic ring could be utilized in the later stages of synthesis to attach peripheral functionalities through cross-coupling reactions, thereby creating dendrimers with tailored surface properties.

Similarly, for the construction of caged compounds or other supramolecular assemblies, this compound could serve as a rigid building block. The defined geometry of the benzene (B151609) ring and the potential for forming multiple connections through both the alcohol and the bromo group could be exploited in the design of complex three-dimensional architectures. Palladium-catalyzed reactions would be crucial in linking these building blocks together to form the desired supramolecular structures. While the potential is evident, further research is required to explore and establish its practical application in these advanced materials.

Utilization in Cascade and Multicomponent Reactions for Chemical Library Synthesis

There is currently no specific information available in the scientific literature detailing the utilization of this compound in cascade or multicomponent reactions for the purpose of chemical library synthesis.

Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step to form a product, are powerful tools for rapidly generating molecular diversity. The structure of this compound, with its distinct reactive sites, theoretically lends itself to the design of such reactions.

For example, a hypothetical multicomponent reaction could involve the in-situ oxidation of the benzylic alcohol to the aldehyde, which could then participate in a reaction with an amine and a third component, while the bromo group remains available for a subsequent cross-coupling reaction to further diversify the products. This would allow for the efficient construction of a library of related compounds from a single starting material.

While the application of this compound in these sophisticated reaction schemes has not been reported, its potential as a versatile scaffold for the development of novel cascade and multicomponent reactions remains an area ripe for exploration in the field of combinatorial chemistry and drug discovery.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For (4-Bromo-2,5-dimethylphenyl)methanol, the spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, leading to singlet signals for the remaining aromatic protons. The hydroxyl proton's signal may vary in appearance and chemical shift depending on the solvent, concentration, and temperature due to hydrogen bonding phenomena.

Based on the structure, the following proton signals are predicted:

Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons. The proton at C6 would likely appear around δ 7.30 ppm, and the proton at C3 around δ 7.10 ppm. Their singlet nature indicates no adjacent protons for spin-spin coupling.

Benzylic Protons (-CH₂OH): The two protons of the methylene (B1212753) group are chemically equivalent and are expected to produce a singlet around δ 4.60 ppm. Depending on the solvent and conditions, this signal could show coupling to the hydroxyl proton.

Methyl Protons (-CH₃): Two distinct singlets are predicted for the two methyl groups. The methyl group at C2 would likely resonate around δ 2.35 ppm, and the methyl group at C5 around δ 2.25 ppm.

Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can range widely (typically δ 1.5-3.5 ppm), which would disappear upon D₂O exchange.

Table 1. Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~ 7.10 | Singlet (s) |

| H-6 | ~ 7.30 | Singlet (s) |

| -CH ₂OH | ~ 4.60 | Singlet (s) |

| C2-CH ₃ | ~ 2.35 | Singlet (s) |

| C5-CH ₃ | ~ 2.25 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT)

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the attached atoms and their position on the aromatic ring.

To aid in the assignment of these signals, spectral editing techniques like DEPT and APT are invaluable.

DEPT-135: This experiment distinguishes carbons based on the number of attached protons. CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (Cq) are not observed.

APT: In this experiment, CH₃ and CH carbons give positive signals, whereas CH₂ and Cq carbons produce negative signals. This allows for the identification of all carbon types in a single spectrum.

Table 2. Predicted ¹³C NMR, DEPT-135, and APT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | APT Phase |

|---|---|---|---|

| C1 | ~ 138 | Absent | Negative |

| C2 | ~ 135 | Absent | Negative |

| C3 | ~ 132 | Positive | Positive |

| C4 | ~ 118 | Absent | Negative |

| C5 | ~ 136 | Absent | Negative |

| C6 | ~ 130 | Positive | Positive |

| -C H₂OH | ~ 64 | Negative | Negative |

| C2-C H₃ | ~ 19 | Positive | Positive |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Information

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure by revealing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the -CH₂- protons and the -OH proton, confirming their proximity, although this is dependent on the rate of proton exchange. No cross-peaks would be expected between the aromatic protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates carbon atoms directly to their attached protons. columbia.edu This is a powerful tool for unambiguously assigning protonated carbons. For the target molecule, HSQC would show cross-peaks connecting the predicted ¹³C and ¹H signals for C3-H3, C6-H6, the benzylic CH₂, and the two methyl groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds) between carbons and protons. columbia.edu This allows for the piecing together of the molecular skeleton. Key expected HMBC correlations for this compound would include:

The benzylic protons (-CH₂) correlating to the aromatic carbons C1, C2, and C6.

The protons of the C2-methyl group correlating to C1, C2, and C3.

The protons of the C5-methyl group correlating to C4, C5, and C6.

The aromatic proton H3 correlating to C1, C2, C4, and C5.

The aromatic proton H6 correlating to C1, C2, C4, and C5.

These correlations would definitively confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a prominent broad absorption band would be expected in the region of 3550-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. theaic.org The C-H stretching vibrations from the aromatic ring and the methyl/methylene groups would appear between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net Characteristic aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. A strong C-O stretching vibration from the benzyl (B1604629) alcohol moiety is expected around 1050 cm⁻¹. theaic.org The C-Br stretch typically appears as a weaker absorption in the fingerprint region, below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum. researchgate.net The symmetric C-H stretching of the methyl groups would also be expected to be Raman active. The O-H stretch is typically a weak and broad band in Raman spectra.

Table 3. Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| -OH | O-H stretch | 3550–3200 (broad, strong) | Weak |

| Aromatic C-H | C-H stretch | 3100–3000 (medium) | Strong |

| Aliphatic C-H | C-H stretch | 3000–2850 (medium) | Strong |

| Aromatic C=C | C=C stretch | 1600–1450 (medium-strong) | Strong |

| -CH₂OH | C-O stretch | ~1050 (strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

For this compound, the molecular weight is 217.09 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 216 and 218. miamioh.edu

Common fragmentation pathways for benzyl alcohols include: libretexts.orglibretexts.org

Loss of Water: A peak at M-18 (m/z 198/200) resulting from the elimination of a water molecule from the molecular ion.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon, which can lead to various fragments. A primary fragmentation would be the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), leading to a fragment at m/z 185/187.

Formation of a Tropylium-like Ion: The benzylic cation formed after alpha-cleavage can rearrange. Loss of a bromine radical from the molecular ion would yield a fragment at m/z 137.

Analysis of these fragmentation patterns provides strong corroborating evidence for the proposed structure.

Table 4. Table of Compounds

| Compound Name |

|---|

| This compound |

| (4-Bromo-2-methylphenyl)methanol |

| (4-Bromo-3,5-dimethylphenyl)methanol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate components of a mixture and identify them based on their unique mass spectra. In the context of synthesizing this compound, GC-MS would be instrumental for monitoring reaction progress, identifying the presence of starting materials, byproducts, and the final product in a crude reaction mixture.

The retention time of the compound provides a preliminary identification marker, while the mass spectrum offers definitive structural information. The mass spectrum is generated by electron ionization (EI), which fragments the molecule in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments would be expected, including the molecular ion peak (M+). The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). While this technique is highly applicable, specific experimental GC-MS data and fragmentation patterns for this compound are not detailed in currently available scientific literature. However, GC-MS analysis has been documented for related isomers and derivatives, demonstrating its utility in differentiating closely related structures. nih.govpsu.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile or Thermally Labile Compounds

For compounds that are non-volatile or prone to degradation at the high temperatures used in GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer, typically using less harsh ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

This compound, as a moderately polar benzyl alcohol, is amenable to LC-MS analysis. This technique is particularly useful for confirming the molecular weight of the compound and for quantitative analysis in various matrices. In a typical LC-MS analysis, the compound would be identified by its retention time on the HPLC column and the detection of its protonated molecule, [M+H]+, by the mass spectrometer. Although LC-MS is a standard analytical tool, specific methods and results for the analysis of this compound have not been published in the reviewed literature. The development of LC-MS methods has been reported for a range of other brominated organic compounds. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its molecular formula, C9H11BrO. The theoretically calculated monoisotopic mass of this compound can be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the assigned formula. The calculated properties for this compound and its isomers are consistent, underscoring the need for such precise measurements to confirm identity. nih.govnih.gov

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO |

| Average Molecular Weight | 215.09 g/mol |

| Monoisotopic Mass | 213.99933 Da |

This interactive table provides the fundamental calculated properties for this compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem Mass Spectrometry, or MS/MS, provides deeper structural insights by inducing fragmentation of a specific, pre-selected ion. nih.gov In an MS/MS experiment, the molecular ion (or protonated molecule) of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

This process helps to piece together the molecule's structure. For this compound, predictable fragmentation pathways include the loss of a water molecule (-18 Da) from the alcohol group, or the loss of the hydroxymethyl radical (-31 Da), leading to the formation of a stable bromodimethylbenzyl cation. The resulting fragmentation spectrum is unique to the compound's isomeric structure and provides a high degree of confidence in its identification. While MS/MS is a powerful technique for structural analysis of related compounds, specific MS/MS fragmentation data for this compound is not available in the surveyed scientific record. nih.govnih.gov

Infrared Ion Spectroscopy (IRIS) for Isomeric Differentiation

Infrared Ion Spectroscopy (IRIS) is an advanced technique that combines mass spectrometry with infrared spectroscopy to obtain an IR spectrum of a gas-phase, mass-selected ion. This method is exceptionally powerful for distinguishing between isomers, which may have identical mass spectra but different arrangements of atoms.

By comparing the experimental IRIS spectrum of an ion with computationally predicted spectra for different possible isomers, one can make a definitive structural assignment. For this compound, IRIS could be used to unequivocally differentiate it from its other isomers, such as (4-Bromo-2,6-dimethylphenyl)methanol or (4-Bromo-3,5-dimethylphenyl)methanol, as their gas-phase ion structures would exhibit distinct vibrational frequencies. The application of vapor phase infrared spectroscopy has proven effective for differentiating complex regioisomers of related brominated compounds. researchgate.net However, there are no published studies employing IRIS for the specific analysis of this compound.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would confirm the substitution pattern on the benzene (B151609) ring and provide valuable data on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Despite its power, a search of the scientific literature and crystallographic databases indicates that the single crystal X-ray structure of this compound has not yet been determined or reported. researchgate.netsemanticscholar.orgbath.ac.uk

Chromatographic Methods for Purification and Purity Assessment

Following its synthesis, this compound must be purified and its purity assessed. Liquid column chromatography is the most common method for purification. Typically, the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate), which separates the desired product from unreacted starting materials and byproducts.

The purity of the isolated compound is then assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In both methods, a pure sample should ideally show a single, sharp peak. The purity is often quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. While these are standard procedures for the preparation and quality control of organic compounds, specific purification protocols and purity analysis reports for this compound are not extensively detailed in the literature.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is employed to assess its purity and to quantify its presence in a reaction mixture. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The retention time (RT) of a compound in GC is influenced by several factors, including its boiling point, molecular weight, and polarity, as well as the properties of the stationary phase and the temperature program of the oven. For substituted aromatic compounds like xylenes (B1142099) and their derivatives, the elution order is generally dependent on their boiling points and polarity. jeol.com Nonpolar columns are often used for the analysis of such compounds. shimadzu.com The retention time can be manipulated by altering the column temperature, carrier gas flow rate, and column length to achieve optimal separation. shimadzu.com

Table 1: Hypothetical Gas Chromatography Data for the Analysis of a Reaction Mixture

| Compound | Retention Time (minutes) | Peak Area (%) |

| Toluene (B28343) (Solvent) | 3.5 | 45.0 |

| 4-Bromo-2,5-dimethylbenzaldehyde (Starting Material) | 9.8 | 5.0 |

| This compound (Product) | 11.2 | 50.0 |

Note: The data in this table is hypothetical and serves to illustrate the application of GC for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC is a suitable method for purity assessment and quantification.

In reversed-phase HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

The analysis of a closely related compound, 4-Bromobenzyl alcohol, has been demonstrated using a reversed-phase method. sielc.com A mobile phase consisting of acetonitrile and water with a phosphoric acid modifier is effective for the separation on a C18 column. sielc.com The retention time for this compound would be expected to be longer than that of 4-bromobenzyl alcohol due to the increased hydrophobicity from the two additional methyl groups.

Table 2: HPLC Analysis Data for this compound based on a Method for a Structural Analog

| Parameter | Value |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~ 4.5 minutes |

Note: The retention time is an educated estimate based on methods for similar compounds. sielc.comresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction. wvu.edu By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the disappearance of the reactant and the appearance of the product over time.

For the synthesis of this compound, for instance, from the reduction of 4-bromo-2,5-dimethylbenzaldehyde, TLC can be used to track the conversion. A common stationary phase for such compounds is silica gel, which is polar. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org

Table 3: TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value |

| 4-Bromo-2,5-dimethylbenzaldehyde (Starting Material) | 0.65 |

| This compound (Product) | 0.40 |

Note: The Rf values are estimates based on a typical solvent system of 4:1 Hexane/Ethyl Acetate on a silica gel plate. The less polar aldehyde has a higher Rf than the more polar alcohol product. chegg.com

Electron Microscopy Techniques (e.g., TEM, SEM) for Characterization of Nanoparticle Catalysts Utilized in Synthesis

The synthesis of substituted benzyl alcohols can be achieved through the catalytic reduction of the corresponding aldehydes or the oxidation of the corresponding toluenes. Nanoparticle catalysts, particularly those based on noble metals like palladium, have shown high efficacy in such transformations. mdpi.commdpi.com Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing these nanoparticle catalysts.

Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and size distribution. researchgate.net This information is crucial as the catalytic activity and selectivity of nanoparticles are often size-dependent. mdpi.com High-resolution TEM (HRTEM) can even reveal the crystal lattice of the nanoparticles, providing insights into their crystalline structure.

Scanning Electron Microscopy (SEM) is used to study the surface morphology and topography of the catalyst, including the dispersion of the nanoparticles on a support material. researchgate.netnih.gov Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, provides elemental analysis of the catalyst, confirming the presence of the desired metallic nanoparticles. acs.org

In a hypothetical synthesis of this compound using a supported palladium nanoparticle catalyst, TEM and SEM would be used to ensure the quality and consistency of the catalyst, which in turn affects the reaction's efficiency and reproducibility.

Table 4: Representative Characterization Data for a Supported Palladium Nanoparticle Catalyst

| Characterization Technique | Parameter | Typical Value/Observation |

| TEM | Average Particle Size | 3-5 nm |

| Particle Shape | Spherical | |

| Size Distribution | Narrow | |

| SEM | Morphology | Well-dispersed nanoparticles on the support |

| Elemental Analysis (EDX) | Presence of Palladium, Carbon, and Oxygen confirmed |

Note: This data is representative of typical findings for supported palladium nanoparticle catalysts used in benzyl alcohol synthesis and oxidation reactions. researchgate.netacs.org

Computational Chemistry Investigations of Brominated Phenylmethanol Derivatives

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these techniques can predict a wide range of molecular characteristics.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like (4-Bromo-2,5-dimethylphenyl)methanol, this involves identifying all possible stable conformers and their relative energies. Conformational analysis is crucial as the spatial arrangement of the hydroxymethyl group relative to the substituted phenyl ring can significantly influence the molecule's properties.

Theoretical studies on related substituted benzyl (B1604629) alcohols, such as ortho-halogenated benzyl alcohols, have shown that these molecules can exist in multiple low-energy conformations. rsc.orgrsc.orgresearchgate.net These conformers are often characterized by the dihedral angle between the C-O bond of the alcohol and the plane of the aromatic ring. The presence of substituents on the ring, like the bromine atom and methyl groups in this compound, will influence the rotational barrier of the hydroxymethyl group and the relative stability of different conformers. Density Functional Theory (DFT) is a commonly employed method for such analyses, often providing a good balance between accuracy and computational cost. rsc.org High-level energy calculations may also be used to refine the energy sequence of the conformers. rsc.org

Table 1: Illustrative Conformational Analysis Data for a Substituted Benzyl Alcohol Derivative *

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| A | 0° | 1.5 |

| B | 60° | 0.0 |

| C | 120° | 2.0 |

| D | 180° | 1.8 |

Electronic Structure Characterization

Once the molecular geometry is optimized, its electronic structure can be investigated to understand its reactivity and spectroscopic properties. This involves analyzing the distribution of electrons within the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. wikipedia.org This method allows for the quantification of atomic charges and the analysis of donor-acceptor interactions, which are crucial for understanding delocalization effects and intramolecular interactions. numberanalytics.comnih.gov For this compound, NBO analysis can reveal the polarization of the C-Br, C-O, and O-H bonds and any hyperconjugative interactions between the phenyl ring and the hydroxymethyl group. uni-muenchen.de

Atomic Partial Charges: The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. These charges are useful for understanding electrostatic interactions and predicting sites of nucleophilic or electrophilic attack. Various methods are available for calculating atomic charges, with NBO analysis being one of them.

Table 2: Illustrative NBO Analysis Data for a Substituted Benzyl Alcohol Derivative *

| Atom | Natural Charge (e) |

| Br | -0.05 |

| O | -0.75 |

| H (hydroxyl) | +0.45 |

| C (attached to O) | +0.15 |

| C (aromatic, ipso to Br) | +0.02 |

Analysis of Intramolecular Interactions

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a bromine atom (a potential hydrogen bond acceptor) in this compound allows for the possibility of intramolecular hydrogen bonding. Computational studies on ortho-halogenated benzyl alcohols have demonstrated the presence of intramolecular OH···X (where X is a halogen) hydrogen bonds, which can stabilize certain conformations. rsc.orgresearchgate.netrsc.org The strength and nature of these interactions can be analyzed using methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. longdom.orgresearchgate.net These analyses can quantify the strength of the hydrogen bond and describe it in terms of orbital interactions. longdom.org

Vibrational Frequency Calculations for Spectroscopic Prediction

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. q-chem.com These calculations are typically performed after geometry optimization. The calculated frequencies can be used to identify the characteristic vibrational modes of the molecule, such as the O-H stretch, C-O stretch, and vibrations associated with the substituted aromatic ring. youtube.com Comparing the calculated spectrum with an experimental one can help to confirm the structure of the molecule and the presence of specific conformers. It is common practice to scale the calculated frequencies to better match experimental values, accounting for approximations in the computational methods and anharmonicity. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Benzyl Alcohol Derivative *

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch | 3850 | 3658 |

| Aromatic C-H stretch | 3200-3100 | 3040-2945 |

| Aliphatic C-H stretch | 3050-2950 | 2898-2803 |

| C-O stretch | 1050 | 998 |

| C-Br stretch | 650 | 618 |

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions.

Transition State Characterization and Reaction Pathway Mapping

Computational methods can be used to map the potential energy surface of a chemical reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction mechanism and predicting its rate. researchgate.net

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid. nih.govmdpi.com By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. semanticscholar.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the desired reactants and products. nih.govresearchgate.net

Prediction of Selectivity and Reaction Outcomes

Computational chemistry offers powerful tools for predicting the selectivity and outcomes of chemical reactions involving this compound. Through the application of quantum mechanical calculations, chemists can model reaction pathways and transition states to understand the kinetic and thermodynamic factors that govern product formation.

One of the primary applications in this context is the prediction of regioselectivity in aromatic C–H functionalization reactions. For a molecule such as this compound, the benzene (B151609) ring presents multiple sites for potential electrophilic or nucleophilic attack. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of possible intermediates and transition states, thereby predicting the most likely position for a reaction to occur. For instance, in electrophilic aromatic substitution, the positions ortho, meta, and para to the existing substituents will exhibit different levels of activation or deactivation. The interplay between the electron-donating methyl groups and the electron-withdrawing, yet ortho-para directing, bromo group, as well as the hydroxymethyl group, creates a complex electronic landscape. Computational models can quantify these effects to predict the major product of reactions like nitration, halogenation, or Friedel-Crafts alkylation. rsc.orgnih.gov

Furthermore, computational methods are invaluable for predicting the outcome of reactions involving the benzylic alcohol functional group. For example, in the oxidation of benzyl alcohols to aldehydes or carboxylic acids, DFT can be used to model the reaction mechanism with various oxidizing agents. researchgate.netsemanticscholar.org By calculating the activation energies for different pathways, it is possible to predict which oxidant will be most effective and under what conditions the reaction is likely to proceed with high selectivity, minimizing the formation of byproducts.

Machine learning models, trained on large datasets of known reactions, are also emerging as a powerful tool for predicting reaction outcomes. nih.govnih.gov By representing molecules as numerical descriptors, these models can learn the complex relationships between a reactant's structure and the likely products of a given reaction, offering a rapid method for screening potential transformations of this compound.

Below is an illustrative data table showcasing the type of predictive data that can be generated through computational analysis for a hypothetical electrophilic substitution reaction on this compound.

| Position of Electrophilic Attack | Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|

| C3 | +5.2 | No |

| C6 | 0.0 | Yes |

Prediction of Physicochemical and Spectroscopic Properties from First Principles

First principles, or ab initio, quantum chemistry methods allow for the calculation of a wide range of molecular properties directly from fundamental physical constants, without the need for experimental data. These computational techniques are instrumental in characterizing novel or hypothetical molecules like this compound and its derivatives.

Dipole Moments and Molecular Electrostatic Potential Surfaces